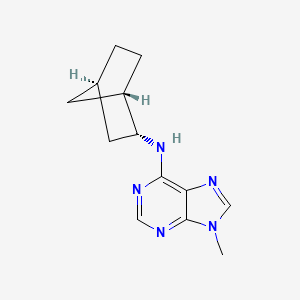

N 0861

Description

Properties

CAS No. |

141696-90-4 |

|---|---|

Molecular Formula |

C13H17N5 |

Molecular Weight |

243.31 g/mol |

IUPAC Name |

N-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-9-methylpurin-6-amine |

InChI |

InChI=1S/C13H17N5/c1-18-7-16-11-12(14-6-15-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,14,15,17)/t8-,9+,10-/m1/s1 |

InChI Key |

MTQYIGCUBBMQCJ-KXUCPTDWSA-N |

Isomeric SMILES |

CN1C=NC2=C(N=CN=C21)N[C@@H]3C[C@@H]4CC[C@H]3C4 |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)NC3CC4CCC3C4 |

Synonyms |

N 0861 N(6)-endonorbornan-2-yl-9-methyladenine N-0861 N0861 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Orexin Receptor 2 (OX2R) Agonist Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B, and their cognate G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of sleep and wakefulness.[1] OX2R, in particular, plays a pivotal role in promoting and maintaining arousal. Consequently, agonism of OX2R has emerged as a primary therapeutic strategy for the treatment of sleep disorders characterized by excessive daytime sleepiness, most notably narcolepsy.[2][3] This technical guide provides a comprehensive overview of OX2R agonist function, detailing the underlying signaling pathways, key experimental protocols for their characterization, and a summary of quantitative pharmacological data.

Orexin Receptor 2 (OX2R) Agonist Pharmacology

OX2R agonists are compounds that bind to and activate the orexin 2 receptor, mimicking the physiological effects of the endogenous orexin peptides. These agonists can be broadly categorized as peptide-based, such as the native orexins, or small molecules, which are the focus of current drug development efforts due to their potential for oral bioavailability. The binding of an agonist to OX2R initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and promote a state of wakefulness.

Quantitative Data on OX2R Agonists

The pharmacological activity of OX2R agonists is characterized by their binding affinity (Ki) and functional potency (EC50). Binding affinity reflects the strength of the interaction between the agonist and the receptor, while functional potency measures the concentration of the agonist required to elicit a half-maximal biological response. The following tables summarize key quantitative data for a selection of OX2R agonists.

| Agonist | Receptor | Binding Affinity (Ki) | Reference |

| Orexin-A | OX2R | Not explicitly found for agonist binding | |

| Orexin-B | OX2R | Not explicitly found for agonist binding | |

| Antagonists for reference | |||

| Suvorexant | OX2R | pKi = 8.9 (Ki ≈ 1.26 nM) | |

| Almorexant | OX2R | pKi = 8.0 (Ki ≈ 10 nM) | |

| EMPA | OX2R | pKi = 8.9 (Ki ≈ 1.26 nM) |

| Agonist | Receptor | Functional Potency (EC50) | Assay | Reference |

| Orexin-A | OX2R | 0.20 nM | Calcium Mobilization | |

| Orexin-B | OX2R | 7.17 (pEC50) ≈ 67.6 pM | IP1 Accumulation | |

| [Ala11, D-Leu15]-Orexin-B | OX2R | 0.055 nM | Calcium Mobilization | |

| Danavorexton (TAK-925) | OX2R | 5.5 nM | Calcium Mobilization | |

| TAK-994 | OX2R | 19 nM | Not Specified | |

| Compound 1 | OX2R | 8.28 (pEC50) ≈ 5.25 nM | IP1 Accumulation |

OX2R Signaling Pathways

Upon agonist binding, OX2R undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins. OX2R is known to couple to multiple G-protein subtypes, primarily Gq/11, Gi/o, and Gs, leading to the activation of distinct downstream signaling cascades.

Gq/11 Signaling Pathway

The coupling of OX2R to Gq/11 is considered a primary mechanism for its excitatory effects. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These events culminate in the modulation of ion channels and other cellular effectors, leading to neuronal depolarization and increased excitability.

Gq/11 Signaling Pathway. This diagram illustrates the activation of the Gq/11 pathway following OX2R agonist binding.

Gi/o Signaling Pathway

OX2R can also couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which can modulate the function of various downstream targets, including ion channels and transcription factors.

Gi/o Signaling Pathway. This diagram shows the inhibitory effect of Gi/o coupling on the adenylyl cyclase pathway.

Gs Signaling and β-Arrestin Recruitment

In some cellular contexts, OX2R has been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels. Furthermore, upon prolonged agonist stimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of OX2R. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization and internalization. β-arrestins can also act as scaffolds for other signaling molecules, initiating G-protein-independent signaling pathways.

Experimental Protocols

The characterization of OX2R agonists relies on a suite of in vitro and in vivo assays to determine their pharmacological properties and biological effects.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for OX2R.

-

Principle: A radiolabeled ligand with known high affinity for OX2R is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing OX2R). The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Protocol Outline:

-

Prepare cell membranes from a cell line stably expressing human OX2R (e.g., CHO-K1 or HEK293 cells).

-

Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-EMPA for antagonists, though agonist radioligands can also be used) and a range of concentrations of the unlabeled test agonist.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine non-specific binding in the presence of a high concentration of a known non-radiolabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

This functional assay measures the ability of an agonist to activate the Gq/11 signaling pathway, resulting in an increase in intracellular calcium.

-

Principle: Cells expressing OX2R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding and subsequent Gq activation, intracellular calcium levels rise, causing a change in the fluorescence of the dye. This change is detected by a fluorescence plate reader.

-

Protocol Outline:

-

Seed cells stably expressing OX2R (e.g., CHO-K1) in a 96-well or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a buffered salt solution for approximately 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test agonist to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., with excitation at 340/380 nm and emission at 510 nm for Fura-2).

-

Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

This assay is used to assess the coupling of OX2R to Gi/o or Gs proteins by measuring changes in intracellular cAMP levels.

-

Principle: Cells expressing OX2R are treated with the test agonist. For Gi/o coupling, cells are typically pre-stimulated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels, and the ability of the agonist to inhibit this increase is measured. For Gs coupling, the direct increase in cAMP upon agonist stimulation is measured. cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., HTRF or ELISA) or reporter gene assays.

-

Protocol Outline (for Gi/o coupling):

-

Seed cells expressing OX2R in an appropriate assay plate.

-

Pre-incubate the cells with the test agonist at various concentrations.

-

Stimulate the cells with a fixed concentration of forskolin.

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit (e.g., a competitive immunoassay based on HTRF).

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 (which corresponds to the EC50 for the inhibitory effect).

-

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of OX2R activation.

-

Principle: Activation of OX2R can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK1/2 (p-ERK1/2) can be quantified relative to the total amount of ERK1/2 using methods such as Western blotting or specific immunoassays (e.g., ELISA or HTRF).

-

Protocol Outline (Western Blot):

-

Culture cells expressing OX2R and serum-starve them to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with the test agonist for a specific time (e.g., 5-10 minutes).

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for p-ERK1/2, followed by an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

-

This assay measures the recruitment of β-arrestin to the activated OX2R, a key event in receptor desensitization and G-protein-independent signaling.

-

Principle: Commercially available assays often use enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In EFC-based assays (e.g., PathHunter), OX2R is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

-

Protocol Outline (EFC-based):

-

Use a cell line engineered to co-express the tagged OX2R and β-arrestin.

-

Plate the cells in an assay plate.

-

Add the test agonist at various concentrations.

-

Incubate to allow for β-arrestin recruitment.

-

Add the detection reagents containing the enzyme substrate.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.

-

In Vivo Assays

This technique is used to directly measure the effects of OX2R agonists on the electrical activity of neurons in specific brain regions.

-

Principle: An electrode is implanted in a brain region known to be involved in sleep-wake regulation and to receive orexin projections (e.g., the tuberomammillary nucleus or the locus coeruleus) in an anesthetized or freely moving animal. The firing rate of individual neurons is recorded before and after the administration of an OX2R agonist.

-

Protocol Outline:

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

Implant a recording electrode in the target brain region.

-

Allow the animal to recover (for chronic recordings) or maintain anesthesia.

-

Record baseline neuronal activity.

-

Administer the OX2R agonist (e.g., systemically or via microinjection into the brain).

-

Continue to record neuronal activity to observe changes in firing rate and pattern.

-

Conclusion

The development of selective and potent OX2R agonists represents a promising therapeutic avenue for treating disorders of hypersomnolence. A thorough understanding of their function, from the molecular intricacies of receptor binding and signaling to their effects on neuronal activity and behavior, is crucial for the successful translation of these compounds into clinical practice. The experimental protocols and data presented in this guide provide a framework for the comprehensive characterization of novel OX2R agonists, facilitating the advancement of this important class of therapeutics.

References

An In-depth Technical Guide to TAK-861: A Novel Orexin 2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-861 is a potent and selective oral agonist for the orexin 2 receptor (OX2R) currently under investigation for the treatment of narcolepsy type 1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of TAK-861. Detailed experimental protocols for key in vitro and in vivo assays are described, and the associated signaling pathways are visualized. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Chemical Structure and Properties

TAK-861, with the IUPAC name N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3′,5′-trifluoro[1,1′-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide, is a novel small molecule designed for high selectivity and potency at the OX2R.[1][2]

Table 1: Chemical and Physical Properties of TAK-861

| Property | Value | Source |

| IUPAC Name | N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3′,5′-trifluoro[1,1′-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide | [1][2] |

| SMILES | CCS(=O)(=O)N[C@@H]1--INVALID-LINK--N(C(C(C)(C)O)=O)CC1(F)F | |

| Chemical Formula | C23H25F5N2O4S | |

| Molecular Weight | 520.52 g/mol | |

| Solubility | Soluble in DMSO |

Note: pKa and logP values for TAK-861 are not publicly available at the time of this writing.

Pharmacological Properties

TAK-861 is a highly potent and selective agonist of the human orexin 2 receptor (OX2R). Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Table 2: Pharmacological Properties of TAK-861

| Property | Value | Source |

| hOX2R EC50 (Calcium mobilization) | 2.5 nM | [1] |

| hOX1R EC50 (Calcium mobilization) | >7,500 nM | |

| Selectivity (OX1R/OX2R) | >3000-fold | |

| hOX2R EC50 (IP1 accumulation) | 1.2 nM | |

| hOX2R EC50 (β-arrestin recruitment) | 30 nM | |

| hOX2R EC50 (ERK1/2 phosphorylation) | 34 nM | |

| hOX2R EC50 (CREB phosphorylation) | 3.6 nM |

Mechanism of Action and Signaling Pathways

TAK-861 exerts its therapeutic effects by selectively binding to and activating the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). This activation mimics the function of the endogenous orexin neuropeptides, which are deficient in individuals with narcolepsy type 1. The binding of TAK-861 to OX2R initiates a cascade of intracellular signaling events that promote wakefulness and suppress symptoms of narcolepsy.

The primary signaling pathway activated by TAK-861 through OX2R involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Furthermore, TAK-861-mediated OX2R activation leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB), which are crucial for neuronal plasticity and gene expression related to wakefulness. The recruitment of β-arrestin is also observed, which can modulate receptor desensitization and signaling.

Experimental Protocols

The following sections outline the general methodologies used to characterize the pharmacological properties of TAK-861.

In Vitro Assays

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used for their low endogenous receptor expression.

-

Culture Conditions: Cells are maintained in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression of orexin receptors, cells are transfected with plasmids encoding human OX1R or OX2R using a suitable transfection reagent (e.g., Lipofectamine). Stable cell lines expressing the receptors are generated by selection with an appropriate antibiotic.

This assay measures the increase in intracellular calcium concentration upon receptor activation.

This assay quantifies the accumulation of IP1, a downstream product of the PLC signaling pathway.

-

Principle: A competitive immunoassay using HTRF® (Homogeneous Time-Resolved Fluorescence) technology is employed.

-

Procedure:

-

CHO-hOX2R cells are seeded in a 96-well plate and incubated.

-

Cells are stimulated with various concentrations of TAK-861 in the presence of LiCl (to inhibit IP1 degradation).

-

After incubation, cells are lysed, and IP1-d2 (a fluorescent analog) and an anti-IP1 antibody labeled with a fluorescent donor are added.

-

The HTRF signal is measured, which is inversely proportional to the amount of IP1 produced.

-

These assays measure the phosphorylation status of key signaling proteins.

-

Methodology: Western blotting or cell-based ELISA kits are typically used.

-

General Western Blot Protocol:

-

CHO-hOX2R cells are treated with TAK-861 for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 or CREB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate.

-

In Vivo Studies

-

Narcolepsy Mouse Models: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, are used to model narcolepsy type 1.

-

Non-Human Primates: Cynomolgus monkeys are used to assess the wake-promoting effects of TAK-861 in a species more closely related to humans.

-

Route: Oral administration is typically used to assess the clinical potential of TAK-861.

-

Vehicle: The specific vehicle used for dissolving TAK-861 for in vivo studies is often a proprietary formulation but may include solutions like 0.5% methylcellulose.

-

Electroencephalography (EEG) and Electromyography (EMG): These techniques are used to monitor sleep-wake states in mice.

-

Maintenance of Wakefulness Test (MWT): This test is used to objectively measure the ability to stay awake in monkeys. The protocol generally involves placing the animal in a quiet, dimly lit environment and recording the latency to sleep onset over several trials.

References

The Role of Orexin Deficiency in Narcolepsy Pathophysiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Narcolepsy Type 1 (NT1) is a chronic neurological disorder fundamentally caused by a profound deficiency of the neuropeptide orexin (also known as hypocretin).[1][2][3] This deficiency results from the selective and severe loss of orexin-producing neurons in the lateral hypothalamus.[4] The orexin system is a critical regulator of sleep and wakefulness, and its absence leads to a destabilized sleep-wake cycle, manifesting as the cardinal symptoms of NT1: excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations.[1] This technical guide provides an in-depth examination of the pathophysiological mechanisms, quantitative diagnostic markers, key experimental methodologies, and core signaling pathways central to understanding the role of orexin deficiency in narcolepsy.

The Orexin System: A Master Regulator of Arousal

The orexin system consists of two neuropeptides, orexin-A and orexin-B, which are derived from a common precursor protein, prepro-orexin. These peptides are produced exclusively by a small population of neurons located in the lateral and posterior hypothalamus. They exert their excitatory effects by binding to two G-protein coupled receptors: the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). Orexin neurons project widely throughout the brain, activating key arousal centers, including the noradrenergic locus coeruleus (LC), serotonergic dorsal raphe (DR), and histaminergic tuberomammillary nucleus (TMN). This widespread excitatory input is crucial for maintaining long, consolidated periods of wakefulness and suppressing REM sleep during active periods.

Pathophysiology: The Consequence of Orexin Neuron Loss

The pathophysiology of Narcolepsy Type 1 is defined by the near-complete loss of these orexin-producing neurons, with postmortem studies revealing a reduction of up to 95%. This neuronal loss is strongly believed to have an autoimmune basis, highlighted by the tight association with the human leukocyte antigen (HLA) allele DQB1*06:02, which is present in over 90% of NT1 patients. The prevailing hypothesis suggests that an environmental trigger in genetically susceptible individuals initiates an autoimmune attack that specifically targets and destroys orexin neurons.

The resulting orexin deficiency destabilizes the sleep-wake switch. Without the steady, wake-promoting signal from the orexin system, the brain cannot maintain a stable state of wakefulness or sleep, leading to rapid and inappropriate transitions between states. This instability manifests as the core symptoms of NT1:

-

Excessive Daytime Sleepiness (EDS): An inability to maintain consolidated wakefulness results in an irrepressible need to sleep during the day.

-

Cataplexy: The loss of orexin signaling, particularly to the brainstem nuclei that regulate muscle tone during REM sleep, is thought to cause the sudden, transient muscle weakness triggered by strong emotions.

-

REM Sleep Dysregulation: The boundaries between wakefulness and REM sleep become blurred. This leads to hypnagogic hallucinations (vivid dream-like experiences while falling asleep) and sleep paralysis (temporary inability to move upon waking or falling asleep), which are intrusions of REM sleep characteristics into a state of consciousness.

Quantitative Data & Diagnostic Markers

The diagnosis of NT1 is supported by characteristic clinical symptoms, polysomnographic findings, and, most definitively, by measuring the concentration of orexin-A (hypocretin-1) in the cerebrospinal fluid (CSF).

Cerebrospinal Fluid (CSF) Orexin Levels

Measurement of CSF orexin-A is the gold-standard biomarker for NT1. In healthy individuals, orexin-A levels are consistently above 200 pg/mL. In contrast, over 90% of patients with NT1 (narcolepsy with cataplexy) show CSF orexin-A levels at or below 110 pg/mL. Intermediate levels (111-200 pg/mL) are considered diagnostically ambiguous and can be seen in a minority of NT1 patients, as well as in other neurological conditions. Patients with Narcolepsy Type 2 (without cataplexy) and Idiopathic Hypersomnia generally have normal orexin levels.

Table 1: CSF Orexin-A (Hypocretin-1) Levels in Health and Hypersomnolence Disorders

| Group | CSF Orexin-A (Hypocretin-1) Level (pg/mL) | Diagnostic Significance | Source(s) |

|---|---|---|---|

| Healthy Individuals | > 200 | Normal | |

| Narcolepsy Type 1 (NT1) | ≤ 110 | Highly indicative of NT1 | |

| Intermediate Levels | 111 - 200 | Limited diagnostic utility; may be seen in NT1, NT2, or other disorders | |

| Narcolepsy Type 2 (NT2) | > 200 (Typically) | Generally normal, distinguishes from NT1 | |

| Idiopathic Hypersomnia | > 200 (Typically) | Normal |

| Other Neurological Disorders | Variable (Typically > 200) | Low or intermediate levels can occur with hypothalamic damage | |

Polysomnographic Findings

Polysomnography (PSG) and the subsequent Multiple Sleep Latency Test (MSLT) are essential electrophysiological tests for diagnosing narcolepsy. While PSG assesses nighttime sleep architecture, the MSLT measures the propensity to fall asleep during the day. A meta-analysis of studies revealed significant differences between narcolepsy patients and healthy controls. Key findings include a shortened mean sleep latency on the MSLT (<8 minutes) and the presence of two or more sleep-onset REM periods (SOREMPs), which are hallmarks of the disorder.

Table 2: Key Polysomnographic (PSG) and MSLT Findings in Narcolepsy vs. Healthy Controls

| Parameter | Finding in Narcolepsy | Description | Source(s) |

|---|---|---|---|

| Mean Sleep Latency (MSLT) | Significantly Reduced (< 8 min) | Pathological level of daytime sleepiness. | |

| Sleep-Onset REM Periods (SOREMPs) | ≥ 2 on MSLT | Rapid transition into REM sleep, a core feature of REM dysregulation. | |

| REM Sleep Latency (PSG) | Significantly Reduced | Shorter time from sleep onset to the first REM period at night. | |

| Wake After Sleep Onset (WASO) | Increased | Reflects fragmented and poor quality nocturnal sleep. | |

| Sleep Efficiency | Reduced | Lower percentage of time in bed actually spent asleep. |

| Stage N1 Sleep | Increased | Increase in the lightest stage of sleep, indicating sleep instability. | |

Key Experimental Models in Orexin Research

Animal models have been indispensable for elucidating the function of the orexin system and the pathophysiology of narcolepsy.

Table 3: Characteristics of Key Animal Models of Narcolepsy

| Model | Genetic/Cellular Basis | Key Phenotypic Features | Relevance to Human NT1 | Source(s) |

|---|---|---|---|---|

| Canine Model (Doberman, Labrador) | Spontaneous mutation in the HCRTR2 (OX2R) gene. | Severe cataplexy (often elicited by food), EDS, fragmented sleep. | First model to link orexin signaling to narcolepsy; models receptor dysfunction. | |

| Prepro-orexin Knockout Mouse | Genetic deletion of the prepro-orexin gene; orexin peptides are absent, but neurons remain. | Narcolepsy-like phenotype with sleep fragmentation and cataplexy-like episodes. | Confirmed that loss of orexin peptides is sufficient to cause narcolepsy symptoms. | |

| Orexin/Ataxin-3 (ATAX) Mouse | Targeted expression of the toxic Ataxin-3 transgene in orexin neurons, causing progressive cell death. | Progressive development of narcolepsy symptoms, including cataplexy and sleep-wake fragmentation. | More closely models the etiology of human narcolepsy, which involves neuronal loss. |

| OX1R/OX2R Knockout Mice | Deletion of one or both orexin receptor genes. | OX2R and dual knockouts show severe narcolepsy phenotypes; OX1R knockout is milder. | Helps dissect the distinct roles of each receptor in sleep-wake regulation. | |

Methodological Appendix: Core Experimental Protocols

Detailed and standardized protocols are critical for the accurate diagnosis and study of orexin deficiency.

Protocol 1: Measurement of CSF Orexin-A via Radioimmunoassay (RIA)

The RIA is the standard clinical method for quantifying CSF orexin-A levels for diagnostic purposes.

-

1. Sample Collection and Handling:

-

Cerebrospinal fluid (1.5 mL minimum) is obtained via lumbar puncture, preferably from the second collection vial to minimize contamination.

-

The sample must be free of blood, as hemolysis can cause false-positive results. Centrifuge the specimen to remove any red blood cells.

-

Freeze the CSF sample immediately and store it at -80°C until analysis. Samples are stable for at least 120 days when frozen.

-

-

2. Assay Principle:

-

The assay is a competitive binding immunoassay. It relies on the competition between unlabeled orexin-A in the patient's sample (or standard) and a fixed amount of radioiodinated orexin-A (¹²⁵I-orexin-A) for a limited number of binding sites on a specific anti-orexin-A antibody.

-

The amount of ¹²⁵I-orexin-A bound to the antibody is inversely proportional to the concentration of unlabeled orexin-A in the sample.

-

-

3. General Procedure (based on commercial kits):

-

a. Standard Curve Preparation: Prepare a series of dilutions of a known concentration of standard orexin-A peptide to generate a standard curve.

-

b. Incubation: In assay tubes, combine the patient CSF sample (or standard), the specific rabbit anti-orexin-A serum, and the ¹²⁵I-orexin-A tracer. Incubate overnight to allow competitive binding to reach equilibrium.

-

c. Precipitation: Add a second antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent to separate the antibody-bound orexin-A from the free orexin-A. Incubate for a second period.

-

d. Centrifugation & Measurement: Centrifuge the tubes to pellet the antibody-bound complex. Aspirate the supernatant.

-

e. Counting: Measure the radioactivity of the pellet in a gamma counter.

-

f. Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the orexin-A concentration in the patient samples by interpolating their bound radioactivity values from this curve. All clinical values should be back-referenced to established standards (e.g., Stanford reference samples) for diagnostic consistency.

-

Protocol 2: Immunohistochemistry (IHC) for Orexin Neuron Visualization

IHC is used in postmortem brain tissue to visualize and quantify the loss of orexin neurons.

-

1. Tissue Preparation:

-

Perfuse the subject (typically an animal model) transcardially with saline followed by a 4% paraformaldehyde fixative solution.

-

Remove the brain and post-fix in the same fixative, then transfer to a 30% sucrose solution for cryoprotection.

-

Cut coronal sections (20-40 µm) through the hypothalamus on a freezing microtome.

-

-

2. Antigen Retrieval (if necessary):

-

For some antibodies and fixation methods, boiling sections in a citrate buffer solution may be required to unmask the antigenic sites.

-

-

3. Immunostaining Procedure:

-

a. Blocking: Incubate the free-floating sections in a blocking solution (e.g., Tris-buffered saline with normal donkey serum and Triton X-100) to reduce non-specific antibody binding.

-

b. Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody specific to orexin-A (e.g., rabbit anti-orexin-A).

-

c. Secondary Antibody Incubation: After washing, incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit) that binds to the primary antibody.

-

d. Signal Amplification & Visualization: Incubate with an avidin-biotin complex (ABC) solution, which binds to the biotin on the secondary antibody. Visualize the staining using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate in the presence of the enzyme complex.

-

-

4. Analysis:

-

Mount the stained sections on slides, dehydrate, and coverslip.

-

View under a light microscope and perform cell counting in the relevant hypothalamic regions to compare neuron numbers between narcoleptic and control subjects.

-

Protocol 3: Polysomnography (PSG) and Multiple Sleep Latency Test (MSLT)

These clinical tests are the standard for the electrophysiological diagnosis of narcolepsy.

-

1. Overnight Polysomnography (PSG):

-

a. Setup: The patient stays overnight in a sleep laboratory. Electrodes are attached to the scalp (for electroencephalogram - EEG), face (for electrooculogram - EOG, to detect eye movements), and chin (for electromyogram - EMG, to measure muscle tone). Respiratory effort, airflow, oxygen saturation, and heart rate are also monitored.

-

b. Purpose: The PSG records brain waves, eye movements, and muscle activity throughout the night. Its primary purposes in a narcolepsy evaluation are to document sleep architecture (e.g., REM latency, sleep efficiency) and to rule out other sleep disorders that can cause daytime sleepiness, such as sleep apnea. At least 6 hours of sleep should be recorded to validate the subsequent MSLT.

-

-

2. Multiple Sleep Latency Test (MSLT):

-

a. Protocol: The MSLT is performed on the day immediately following the overnight PSG. The patient is given five scheduled opportunities to nap, spaced two hours apart.

-

b. Measurement: For each nap trial, the same EEG, EOG, and EMG recordings are made. The two key measurements are:

-

Sleep Latency: The time it takes for the patient to fall asleep.

-

Sleep-Onset REM Period (SOREMP): The occurrence of REM sleep within 15 minutes of sleep onset.

-

-

c. Diagnostic Criteria: A diagnosis of narcolepsy is strongly supported by a mean sleep latency across the five naps of ≤ 8 minutes and the presence of ≥ 2 SOREMPs .

-

References

Preclinical Pharmacology of Novel Orexin Agonists: A Technical Guide

Introduction

The orexin system, comprising two neuropeptides, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness, arousal, and other physiological functions.[1][2][3] Orexin-A binds with high affinity to both OX1R and OX2R, while orexin-B shows a preference for OX2R.[1][2] The loss of orexin-producing neurons in the lateral hypothalamus is the underlying cause of narcolepsy type 1 (NT1), a debilitating sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy. This direct link has spurred the development of orexin receptor agonists as a potential replacement therapy to address the root cause of the disorder.

This guide provides an in-depth overview of the preclinical pharmacology of novel orexin agonists, with a focus on selective OX2R agonists, which have shown significant promise in animal models of narcolepsy. We will detail the key signaling pathways, experimental protocols used for evaluation, and a comparative summary of the pharmacological data for several emerging compounds.

Orexin Receptor Signaling Pathways

Orexin receptors are G protein-coupled receptors (GPCRs) that, upon activation, can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs, leading to diverse downstream cellular responses. The primary and most well-characterized pathway involves Gq protein activation.

-

Gq-Mediated Pathway: Activation of OX1R and OX2R typically leads to the coupling of the Gq alpha subunit. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of events, including the modulation of ion channels.

-

Modulation of Ion Channels and Neuronal Excitability: The increase in intracellular Ca2+ and other downstream signals result in neuronal depolarization and increased excitability. This is achieved through several mechanisms:

-

Inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Activation of the sodium/calcium exchanger (NCX).

-

Modulation of transient receptor potential (TRP) channels.

-

-

Other Signaling Cascades: Orexin receptors can also couple to other G proteins. For instance, OX2R can signal through Gi/o to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels in certain neurons. Conversely, OX1R activation in other cell types can stimulate cAMP synthesis. These varied signaling capabilities allow the orexin system to exert complex and cell-type-specific effects throughout the brain.

Experimental Protocols in Preclinical Evaluation

The preclinical assessment of novel orexin agonists involves a standardized set of in vitro and in vivo experiments to characterize their potency, selectivity, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In Vitro Assays

1. Receptor Binding Affinity Assays

-

Objective: To determine the binding affinity (typically as Ki or IC50 values) of a test compound for human OX1 and OX2 receptors.

-

Methodology:

-

Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing recombinant human OX1R or OX2R are used.

-

Radioligand: A radiolabeled orexin peptide, most commonly [125I] Orexin-A, is used as the ligand that will be displaced by the test compound.

-

Procedure: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Detection: After incubation, the mixture is filtered to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an inhibition constant (Ki) to reflect the binding affinity.

-

2. Functional Receptor Activation Assays (Calcium Mobilization)

-

Objective: To measure the functional potency (EC50) and efficacy of an agonist in activating the orexin receptor.

-

Methodology:

-

Platform: A common method is the Fluorometric Imaging Plate Reader (FLIPR) assay.

-

Cell Line: CHO or HEK cells expressing either OX1R or OX2R are plated in microtiter plates.

-

Calcium Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4).

-

Procedure: The plate is placed in the FLIPR instrument. The test compound is added to the wells at various concentrations, and the instrument measures the change in fluorescence intensity over time.

-

Analysis: An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation. The concentration of the agonist that produces 50% of the maximal response is determined as the EC50 value. This provides a measure of the compound's potency.

-

In Vivo Models and Protocols

1. Animal Models of Narcolepsy

-

Objective: To test the efficacy of orexin agonists in animal models that recapitulate the key symptoms of narcolepsy type 1.

-

Key Models:

-

prepro-orexin Knockout (OXKO) Mice: These mice lack the gene for the orexin precursor peptide and exhibit a phenotype with fragmented sleep and cataplexy-like episodes.

-

Orexin/ataxin-3 Transgenic Mice: In this model, orexin neurons are postnatally ablated, leading to a severe narcoleptic phenotype that closely mimics the human condition. These are often considered a highly predictive translational model.

-

2. Pharmacodynamic (PD) Assessment

-

Objective: To measure the effects of the drug on sleep/wake states and cataplexy.

-

Methodology (EEG/EMG Recording):

-

Surgery: Animals are surgically implanted with electrodes to record electroencephalogram (EEG) from the cortex and electromyogram (EMG) from nuchal muscles.

-

Recording: After recovery, continuous EEG/EMG recordings are taken to establish a baseline and then following drug administration.

-

State Scoring: The recordings are scored to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and REM sleep.

-

Cataplexy Analysis: Cataplexy-like episodes are identified by periods of wakefulness with low EMG muscle tone, often triggered by positive stimuli like chocolate. In mice, this is often characterized as a direct transition from wakefulness to REM sleep.

-

3. Pharmacokinetic (PK) Assessment

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.

-

Methodology:

-

Administration: The compound is administered to animals (e.g., mice, rats) via the intended clinical route (typically oral gavage).

-

Sampling: Blood and brain tissue samples are collected at various time points after dosing.

-

Analysis: The concentration of the drug in plasma and brain homogenates is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Parameters: Key PK parameters are calculated, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and brain/plasma concentration ratio.

-

References

TAK-861: A Technical Whitepaper on its High Selectivity for Orexin 2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-861 (also known as oveporexton) is an investigational, orally bioavailable, potent, and selective agonist for the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceuticals, it is a next-generation compound designed to address the underlying pathophysiology of narcolepsy type 1 (NT1), a condition characterized by the loss of orexin-producing neurons.[4][5] By selectively targeting OX2R, TAK-861 aims to restore orexin signaling, thereby improving wakefulness and reducing other symptoms of narcolepsy with a potentially favorable safety profile. This document provides a detailed technical overview of the selectivity of TAK-861 for OX2R over the orexin 1 receptor (OX1R), presenting key quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of Receptor Selectivity

The selectivity of TAK-861 for OX2R has been quantified in preclinical studies, demonstrating a significant preference for OX2R over OX1R. This high selectivity is a key feature of the molecule, potentially contributing to its therapeutic efficacy and safety profile. The following tables summarize the available quantitative data on the potency and selectivity of TAK-861, with comparative data for its predecessor compound, TAK-994.

| Compound | Target Receptor | Potency (EC50) | Fold Selectivity (OX1R/OX2R) | Assay Type |

| TAK-861 | OX2R | 2.5 nM | ~3,000-fold | Calcium Mobilization Assay |

| OX1R | >7,500 nM (estimated) | |||

| TAK-994 | OX2R | 19 nM | ~740-fold | Calcium Mobilization Assay |

| OX1R | ~14,060 nM (estimated) |

Table 1: In Vitro Potency and Selectivity of TAK-861 and TAK-994.

Experimental Methodologies

The determination of TAK-861's selectivity for OX2R involves a series of in vitro and in vivo experiments. Below are detailed descriptions of the key methodologies employed.

In Vitro Selectivity Assessment: Calcium Mobilization Assay

A calcium mobilization assay is a common functional assay used to determine the potency of a ligand at G-protein coupled receptors (GPCRs) that signal through the Gq pathway, such as orexin receptors.

Objective: To measure the concentration-dependent activation of OX1R and OX2R by TAK-861 by detecting changes in intracellular calcium levels.

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or human OX2R are typically used.

Protocol:

-

Cell Culture: CHO-hOX1R and CHO-hOX2R cells are cultured in appropriate media and conditions to ensure optimal growth and receptor expression.

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well plates) and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration, allowing the dye to enter the cells.

-

Compound Addition: Serial dilutions of TAK-861 are prepared and added to the respective wells. A positive control (e.g., orexin-A) and a vehicle control are also included.

-

Signal Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium concentration upon receptor activation.

-

Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from this curve. The selectivity is then determined by the ratio of the EC50 values for OX1R and OX2R.

In Vivo Selectivity Confirmation: Studies in Knockout Mice

To confirm that the wake-promoting effects of TAK-861 are mediated through OX2R, studies are conducted in wild-type mice and mice lacking the OX2R gene (OX2R knockout mice).

Objective: To assess the wake-promoting activity of TAK-861 in the presence and absence of OX2R.

Animal Models: Wild-type mice and OX2R knockout mice are used in these studies.

Protocol:

-

Animal Housing and Instrumentation: Mice are housed under a standard light-dark cycle and are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

-

Drug Administration: TAK-861 or a vehicle control is administered orally to both wild-type and OX2R knockout mice during their normal sleep phase.

-

Sleep-Wake Recording: EEG and EMG data are continuously recorded for several hours post-administration.

-

Data Analysis: The recorded data is scored to determine the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The wake-promoting effect of TAK-861 is quantified by comparing the duration of wakefulness in the drug-treated group to the vehicle-treated group in both wild-type and knockout mice. A significant increase in wakefulness in wild-type mice but not in OX2R knockout mice would confirm that the effect is mediated by OX2R.

Signaling Pathways

Orexin receptors are G-protein coupled receptors that, upon activation, initiate intracellular signaling cascades. The differential coupling of OX1R and OX2R to various G-proteins contributes to their distinct physiological roles.

Orexin 1 Receptor (OX1R) Signaling

OX1R couples primarily to the Gq class of G-proteins. Activation of OX1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: Simplified OX1R Signaling Pathway.

Orexin 2 Receptor (OX2R) Signaling

OX2R exhibits more diverse signaling by coupling to Gq, Gi/o, and potentially Gs proteins. The Gq-mediated pathway is similar to that of OX1R. Coupling to Gi/o inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels. Conversely, Gs coupling would activate AC and increase cAMP. This pleiotropic signaling allows OX2R to modulate a wider range of cellular responses.

Caption: Overview of OX2R Signaling Pathways.

Experimental Workflow for Selectivity Profiling

The overall workflow for determining the selectivity of a compound like TAK-861 involves a tiered approach, starting with high-throughput in vitro screening and progressing to more complex in vivo models.

Caption: Workflow for TAK-861 Selectivity Profiling.

Conclusion

The available preclinical data robustly demonstrates that TAK-861 is a highly potent and selective agonist for the orexin 2 receptor. Its approximately 3,000-fold selectivity for OX2R over OX1R, as determined by in vitro functional assays, is a defining characteristic of the molecule. This selectivity is further substantiated by in vivo studies in knockout mice, which confirm that the wake-promoting effects of TAK-861 are mediated through OX2R. The distinct signaling pathways of OX1R and OX2R underscore the importance of this selectivity. By preferentially activating OX2R, TAK-861 has the potential to offer a targeted therapeutic approach for the treatment of narcolepsy type 1, addressing the core pathophysiology of the disease with a promising efficacy and safety profile. Further clinical investigations are ongoing to fully elucidate the therapeutic benefits of this selective orexin agonist.

References

- 1. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. takeda.com [takeda.com]

- 3. takeda.com [takeda.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. irwebcasting.com [irwebcasting.com]

Foundational Research on Orexin-Based Therapeutics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B peptides and their cognate G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), has inaugurated a new era in therapeutics, particularly for sleep-wake disorders. Orexins, produced by a specific group of neurons in the lateral hypothalamus, are central regulators of arousal, wakefulness, and appetite.[1][2] Dysfunction of the orexin system is strongly linked to narcolepsy, a neurological disorder characterized by excessive daytime sleepiness.[1] Consequently, the development of orexin receptor antagonists has led to a novel class of treatments for insomnia, while the pursuit of orexin receptor agonists holds promise for treating narcolepsy and other disorders of hypersomnolence. This whitepaper provides an in-depth technical guide to the foundational research on orexin-based therapeutics, detailing receptor signaling pathways, quantitative pharmacological data, and key experimental protocols.

The Orexin System: Receptors and Physiological Roles

The orexin system's physiological effects are mediated through two G-protein coupled receptors, OX1R and OX2R, which share approximately 64% amino acid identity.[3] These receptors are distributed throughout the central nervous system and peripheral tissues, orchestrating a wide array of physiological functions.

Orexin Peptides:

-

Orexin-A (Hypocretin-1): A 33-amino acid peptide with two intramolecular disulfide bonds. It binds to both OX1R and OX2R with high affinity.

-

Orexin-B (Hypocretin-2): A 28-amino acid linear peptide that shows a higher affinity for OX2R.[4]

Physiological Functions: The orexin system is a multitasking regulator of various bodily functions:

-

Sleep-Wake Cycle: Orexin neurons are highly active during wakefulness and promote arousal by activating monoaminergic and cholinergic neurons. Loss of these neurons is a hallmark of narcolepsy.

-

Energy Homeostasis: The orexin system is involved in the regulation of feeding behavior and energy expenditure.

-

Reward and Motivation: Orexin signaling plays a role in reward-seeking behaviors and addiction.

-

Autonomic Function: The system influences the sympathetic nervous system, affecting heart rate, blood pressure, and thermogenesis.

Orexin Receptor Signaling Pathways

Orexin receptors are coupled to multiple G-protein subtypes, leading to diverse intracellular signaling cascades. The primary signaling mechanism involves the activation of Gq proteins, leading to subsequent downstream effects.

Upon ligand binding, OX1R and OX2R can couple to Gq/11, Gi/o, and Gs proteins.

-

Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway: Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Gs Pathway: Conversely, Gs protein coupling stimulates adenylyl cyclase, leading to an increase in cAMP.

These initial signaling events trigger a cascade of downstream effects, including the modulation of ion channels and the activation of various protein kinases, such as mitogen-activated protein kinases (MAPKs).

Quantitative Pharmacology of Orexin Therapeutics

The development of orexin-based therapeutics has focused on both agonists for narcolepsy and antagonists for insomnia. The following tables summarize key quantitative data for selected compounds.

Table 1: Orexin Receptor Antagonists - Binding Affinities (Ki) and Functional Antagonism (IC50)

| Compound | Target(s) | Ki (nM) - OX1R | Ki (nM) - OX2R | IC50 (nM) - OX1R | IC50 (nM) - OX2R | Reference(s) |

| Suvorexant | DORA | 0.55 | 8.9 | 147 | 126 | |

| Lemborexant | DORA | 6.1 | - | - | - | |

| Daridorexant | DORA | 0.47 | - | - | - | |

| Almorexant | DORA | 21 | 6.9 | - | - | |

| Fazamorexant | DORA | - | - | 32 | 41 | |

| SB-334867 | SORA1 | 173 | >10,000 | - | - | |

| LSN2424100 | SORA2 | 393 | 4.5 | - | - |

Table 2: Orexin Receptor Agonists - Potency (EC50)

| Compound | Target(s) | EC50 (nM) - OX1R | EC50 (nM) - OX2R | Reference(s) |

| Orexin-A | Dual Agonist | - | 35 | |

| AL-OXB | SORA2 Agonist | 58 | 0.055 | |

| Danavorexton | SORA2 Agonist | - | 5.5 | |

| TAK-994 | SORA2 Agonist | - | 19 | |

| ORX750 | SORA2 Agonist | - | 0.11 |

Key Experimental Protocols

The characterization of orexin-based therapeutics relies on a suite of in vitro and in vivo assays. Below are outlines of standard experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for orexin receptors.

Principle: A radiolabeled ligand with known affinity for the orexin receptor is incubated with a preparation of cells or membranes expressing the receptor. A test compound is added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Methodology Outline:

-

Membrane Preparation: Cells (e.g., CHO-K1) stably expressing human OX1R or OX2R are harvested and homogenized. The cell membrane fraction is isolated by centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, pH 7.4) is prepared.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [125I]Orexin-A) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., SB-334867).

-

Separation: The reaction is terminated, and bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values are calculated. Ki values are derived from the IC50 values.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist at orexin receptors by detecting changes in intracellular calcium levels.

Principle: Orexin receptor activation, primarily through the Gq pathway, leads to an increase in intracellular calcium. This change can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Methodology Outline:

-

Cell Culture: Cells stably expressing OX1R or OX2R (e.g., CHO-K1) are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). For agonist testing, the test compound is added, and the fluorescence signal is monitored over time. For antagonist testing, the cells are pre-incubated with the test compound before the addition of an orexin agonist (e.g., Orexin-A).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, EC50 values are determined from the dose-response curves. For antagonists, the ability to inhibit the agonist-induced response is quantified, and IC50 values are calculated.

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of orexin-based therapeutics.

-

Narcolepsy Models: The orexin/ataxin-3 transgenic mouse model, which exhibits a progressive loss of orexin neurons, is a valuable tool for studying narcolepsy and testing potential therapies.

-

Sleep and Wakefulness Assessment: Polysomnography (EEG/EMG recordings) in rodents is used to assess the effects of orexin modulators on sleep architecture, including sleep latency, duration, and the different sleep stages.

-

Behavioral Models: Various behavioral tests can be employed to assess the effects of orexin therapeutics on arousal, cognition, and reward-related behaviors.

Conclusion and Future Directions

The development of orexin-based therapeutics represents a significant advancement in the treatment of sleep-wake disorders. Dual orexin receptor antagonists are now established as effective treatments for insomnia, and the development of selective antagonists and agonists continues to open new therapeutic avenues for a range of neurological and psychiatric conditions. Future research will likely focus on refining the selectivity of these compounds to minimize side effects and exploring their therapeutic potential in other areas where the orexin system is implicated, such as addiction, anxiety, and metabolic disorders.

References

- 1. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. neurologylive.com [neurologylive.com]

- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide on the Discovery and Development of TAK-861 (Oveporexton)

Executive Summary

TAK-861, also known as Oveporexton, is a first-in-class, orally available, selective orexin receptor 2 (OX2R) agonist developed by Takeda Pharmaceuticals. It represents a significant advancement in the treatment of Narcolepsy Type 1 (NT1), a chronic neurological disorder caused by a profound loss of orexin-producing neurons. Unlike traditional therapies that offer only symptomatic relief, TAK-861 is designed to address the underlying pathophysiology of NT1 by mimicking the effects of the missing orexin neuropeptides.[1][2] The development program was initiated following the discontinuation of a previous candidate, TAK-994, due to liver toxicity.[3][4] TAK-861 was engineered to be substantially more potent, allowing for lower effective doses to mitigate the risk of off-target effects.[3] Preclinical studies demonstrated its high potency and selectivity for OX2R. Subsequent Phase 2b and pivotal Phase 3 clinical trials have confirmed its efficacy, showing statistically significant and clinically meaningful improvements in wakefulness, cataplexy, and overall quality of life for patients with NT1.

Discovery and Rationale

The discovery of TAK-861 was driven by the need for a targeted therapy for NT1 that addresses the core deficiency of the orexin system. The development of orexin agonists was a logical step following the discovery that NT1 is caused by the autoimmune destruction of orexin-producing neurons in the hypothalamus.

Takeda's first-generation oral OX2R agonist, TAK-994, showed promising efficacy but its development was halted during Phase 2 trials due to cases of liver toxicity. This setback prompted a focused medicinal chemistry effort to identify a new candidate with an improved safety profile. The primary goal was to develop a molecule with significantly higher potency and an optimized pharmacokinetic profile, which would allow for efficacy at much lower plasma concentrations, thereby reducing the potential for dose-related, off-target adverse events. This effort led to the discovery of TAK-861 (N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide), a compound that is approximately ten times more potent than TAK-994.

Logical Development Pathway

The progression from initial concept to clinical validation followed a structured path, prioritizing safety and efficacy.

Mechanism of Action & Signaling Pathway

Orexin-A and Orexin-B are neuropeptides that regulate wakefulness by binding to two G-protein coupled receptors (GPCRs): orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). OX2R is considered the primary receptor for regulating sleep and wake states. In NT1, the loss of orexin neurons leads to a dysregulation of downstream wake-promoting neurotransmitter systems, including the histaminergic, noradrenergic, and dopaminergic pathways.

TAK-861 acts as a selective agonist at the OX2R. By binding to and activating this receptor, TAK-861 functionally replaces the missing endogenous orexin, restoring the downstream signaling required to stabilize wakefulness and suppress symptoms like cataplexy. The activation of OX2R, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium ([Ca²⁺]i). This increase in intracellular calcium is a key event in neuronal activation.

Preclinical Characterization

TAK-861 underwent extensive preclinical evaluation to determine its potency, selectivity, and efficacy in animal models.

In Vitro Pharmacology

The potency and selectivity of TAK-861 were assessed using cell-based assays.

| Parameter | TAK-861 | TAK-994 (for comparison) |

| Target | Orexin Receptor 2 (OX2R) | Orexin Receptor 2 (OX2R) |

| Assay Type | Calcium Mobilization | Calcium Mobilization |

| Cell Line | CHO cells expressing hOX2R/hOX1R | CHO cells expressing hOX2R/hOX1R |

| OX2R Potency (EC₅₀) | 2.5 nM | 19 nM |

| Selectivity vs. OX1R | >3,000-fold | ~740-fold |

In Vivo Efficacy

The wake-promoting and anti-cataplectic effects of TAK-861 were evaluated in wild-type animals and established mouse models of narcolepsy.

| Species/Model | Dose | Key Findings | Reference |

| Wild-Type Mice | 1 mg/kg (oral) | Significantly promoted wakefulness during the normal sleep phase. | |

| Cynomolgus Monkeys | 1 mg/kg (oral) | Significantly promoted wakefulness during the normal sleep phase. | |

| Orexin Neuron-Ablated Mice (NT1 Models) | 0.1 - 1 mg/kg (oral) | - Significantly increased total wake time. - Ameliorated wakefulness fragmentation. - Substantially suppressed cataplexy-like episodes. |

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a representative method for determining the potency and selectivity of a compound like TAK-861 at orexin receptors.

-

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably transfected to express either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R) are cultured in MEM-Alpha medium supplemented with 10% FBS.

-

Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density of 20,000-30,000 cells per well and incubated overnight.

-

-

Dye Loading:

-

The cell culture medium is removed.

-

Cells are incubated for 45-60 minutes at 37°C with an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) containing a calcium-sensitive fluorescent dye, such as Fluo-3 AM (4 μM) or a Calcium 5/6 kit reagent. Probenecid is included to prevent the active transport of the dye out of the cells.

-

-

Compound Preparation:

-

TAK-861 is serially diluted in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

-

-

Signal Detection:

-

The assay plate is placed into a fluorescent imaging plate reader (FLIPR) or equivalent instrument capable of automated liquid handling and kinetic fluorescence reading (Excitation: ~488 nm, Emission: ~540 nm).

-

A baseline fluorescence reading is established for approximately 20 seconds.

-

The instrument automatically adds the prepared TAK-861 dilutions to the wells.

-

Fluorescence is monitored kinetically for an additional 60-90 seconds to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration.

-

Data are normalized to the response of a maximal concentration of the natural ligand (Orexin-A) and a vehicle control.

-

The EC₅₀ value (the concentration that elicits 50% of the maximal response) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Protocol: Maintenance of Wakefulness Test (MWT)

The MWT is a standard clinical assessment to objectively measure a patient's ability to remain awake under soporific conditions.

-

Patient Preparation:

-

Patients undergo a full polysomnography (PSG) the night before the test to document sleep patterns and rule out other sleep disorders.

-

Patients are instructed to avoid caffeine, nicotine, and other stimulants for a specified period before and during the test day.

-

-

Test Conditions:

-

The test consists of four separate "wake trials" conducted at two-hour intervals, typically starting 1.5-3 hours after the patient's normal wake-up time.

-

For each trial, the patient is seated or semi-reclined in a comfortable chair in a dark, quiet room. A single dim, low-wattage light source is positioned out of the patient's direct line of sight.

-

Standard EEG, EOG, and EMG electrodes are applied to monitor brain waves, eye movements, and muscle tone to determine sleep onset.

-

-

Trial Procedure:

-

At the beginning of each 40-minute trial, the technologist instructs the patient: "Please sit still and try to remain awake for as long as possible."

-

The patient is not permitted to use any alerting strategies (e.g., singing, pinching themselves, using a phone).

-

The trial is terminated after 40 minutes if the patient remains awake, or upon unequivocal sleep onset (defined as 3 consecutive epochs of N1 sleep or 1 epoch of any other sleep stage).

-

-

Data Analysis:

-

The primary endpoint is the mean sleep latency across the four trials.

-

Sleep latency is the time from the start of the trial to the first epoch of sleep. If a patient remains awake for the full 40 minutes, the latency for that trial is recorded as 40 minutes.

-

A mean sleep latency of less than 8 minutes is generally considered indicative of excessive daytime sleepiness.

-

Experimental Workflow: In Vivo Mouse Model Efficacy Study

Clinical Development and Efficacy

The clinical development program for TAK-861 has demonstrated robust efficacy and a manageable safety profile in patients with NT1.

Phase 2b Trial (NCT05687903)

This randomized, double-blind, placebo-controlled study evaluated multiple doses of TAK-861 in 112 adult patients with NT1 over 8 weeks. The trial met its primary and key secondary endpoints, showing significant improvements in wakefulness and cataplexy.

| Endpoint | Placebo | TAK-861 (0.5/0.5 mg BID) | TAK-861 (2/2 mg BID) | TAK-861 (2/5 mg BID) | TAK-861 (7 mg QD) |

| Mean Sleep Latency on MWT (min) at Week 8 | 7.0 | 16.5 | N/A | 30.7 | N/A |

| Change in Mean Sleep Latency on MWT (min) from Baseline | -1.2 | +12.5 (p≤0.001) | +23.5 (p≤0.001) | +25.4 (p≤0.001) | +15.0 (p≤0.001) |

| % Patients with ESS ≤ 10 at Week 8 | 19.0% | 66.7% | 95.2% | 81.8% | 73.9% |

| Median Weekly Cataplexy Rate at Week 8 | 4.1 | 1.4 | 0.7 | 0.7 | 4.3 |

Phase 3 Program (FirstLight & RadiantLight)

Two pivotal Phase 3 studies, FirstLight (NCT06470828) and RadiantLight (NCT06505031), were conducted in 273 patients across 19 countries to confirm the efficacy and safety of TAK-861. The studies evaluated twice-daily doses of 1mg and 2mg against a placebo over 12 weeks.

In July and September 2025, Takeda announced that both studies met all primary and secondary endpoints.

| Endpoint | Dosing Arms | Result vs. Placebo |

| Primary: Mean Change in MWT | 1 mg BID, 2 mg BID | Statistically significant improvement (p < 0.001) |

| Secondary: Mean Change in ESS | 1 mg BID, 2 mg BID | Statistically significant improvement (p < 0.001) |

| Secondary: Change in Weekly Cataplexy Rate | 1 mg BID, 2 mg BID | Statistically significant improvement (p < 0.001) |

Safety and Tolerability

Across the clinical trial program, TAK-861 has been generally safe and well-tolerated. The most common treatment-emergent adverse events (TEAEs) are mechanistically consistent with orexin system activation and include insomnia, urinary urgency, and urinary frequency. These events were predominantly mild to moderate in severity. Importantly, no cases of hepatotoxicity or visual disturbances have been reported, addressing the key safety concerns from the prior TAK-994 program. No treatment-related serious adverse events were reported in the pivotal Phase 3 trials.

Conclusion

The discovery and development of TAK-861 (Oveporexton) exemplify a successful, target-driven drug design strategy. By learning from the challenges of a predecessor compound, researchers at Takeda developed a highly potent and selective OX2R agonist that directly addresses the foundational neurochemical deficit in Narcolepsy Type 1. The robust and consistent data from preclinical studies through pivotal Phase 3 trials highlight its potential to become a transformative, first-in-class therapy, shifting the treatment paradigm from symptom management to a targeted, disease-modifying approach. Takeda is preparing for global regulatory submissions, with the aim of bringing this novel medicine to patients.

References

The Physiological Effects of Orexin Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 1998, the orexin system, also known as the hypocretin system, consists of two neuropeptides, Orexin-A (Hypocretin-1) and Orexin-B (Hypocretin-2), and their two G-protein coupled receptors (GPCRs), the Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R).[1] These peptides are produced by a specific group of neurons located exclusively in the lateral and perifornical hypothalamus but project widely throughout the central nervous system.[2][3] This extensive network allows the orexin system to act as a critical regulator of a diverse array of physiological processes. Initially identified as regulators of feeding behavior, their most prominent role has been established in the consolidation of wakefulness and arousal.[1][4] The loss of orexin-producing neurons is the primary cause of the sleep disorder narcolepsy type 1, highlighting the system's indispensable function in maintaining stable states of consciousness.

Beyond sleep, orexin signaling is deeply implicated in energy homeostasis, reward processing, stress responses, and autonomic functions, including cardiovascular regulation. The multifaceted nature of orexin receptor activation makes it a compelling target for therapeutic intervention in a range of disorders, from insomnia and narcolepsy to obesity and addiction. This guide provides a detailed overview of the signaling cascades initiated by orexin receptor activation, quantitative data on their physiological effects, and methodologies for their study.

Orexin Receptor Signaling Pathways

Orexin receptors are GPCRs that couple to multiple G-protein subtypes, leading to a complex and diverse range of intracellular signaling cascades. This signaling is cell-type and context-dependent, allowing for a nuanced regulation of neuronal function. OX1R exhibits a higher affinity for Orexin-A, whereas OX2R binds both Orexin-A and Orexin-B with similar high affinities.

Primary G-Protein Coupling

The activation of orexin receptors by their ligands initiates signaling through heterotrimeric G-proteins, primarily Gq/11, Gi/o, and Gs.

-

Gq/11 Pathway : This is considered the canonical signaling pathway for both OX1R and OX2R. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of orexin action, while DAG activates Protein Kinase C (PKC).

-

Gi/o Pathway : OX2R, and to a lesser extent OX1R, can couple to inhibitory Gi/o proteins. This can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

-

Gs Pathway : Evidence also suggests coupling to stimulatory Gs proteins, which activate adenylyl cyclase and increase cAMP production, leading to the activation of Protein Kinase A (PKA).

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Role of Orexin/Hypocretin in the Human Body in Motivated Behavior: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of TAK-861

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of TAK-861, a potent and selective oral orexin 2 receptor (OX2R) agonist. The included protocols are based on methodologies from published preclinical studies and are intended to guide researchers in the evaluation of TAK-861 and similar compounds in relevant animal models of narcolepsy and wakefulness.

Introduction